2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol 2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol
Brand Name: Vulcanchem
CAS No.: 1353981-16-4
VCID: VC8233934
InChI: InChI=1S/C17H28N2O/c1-15(2)18(11-12-20)14-17-9-6-10-19(17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17,20H,6,9-14H2,1-2H3
SMILES: CC(C)N(CCO)CC1CCCN1CC2=CC=CC=C2
Molecular Formula: C17H28N2O
Molecular Weight: 276.4 g/mol

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol

CAS No.: 1353981-16-4

Cat. No.: VC8233934

Molecular Formula: C17H28N2O

Molecular Weight: 276.4 g/mol

* For research use only. Not for human or veterinary use.

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol - 1353981-16-4

Specification

CAS No. 1353981-16-4
Molecular Formula C17H28N2O
Molecular Weight 276.4 g/mol
IUPAC Name 2-[(1-benzylpyrrolidin-2-yl)methyl-propan-2-ylamino]ethanol
Standard InChI InChI=1S/C17H28N2O/c1-15(2)18(11-12-20)14-17-9-6-10-19(17)13-16-7-4-3-5-8-16/h3-5,7-8,15,17,20H,6,9-14H2,1-2H3
Standard InChI Key JZTICFJSVCLETF-UHFFFAOYSA-N
SMILES CC(C)N(CCO)CC1CCCN1CC2=CC=CC=C2
Canonical SMILES CC(C)N(CCO)CC1CCCN1CC2=CC=CC=C2

Introduction

2-[(1-Benzyl-pyrrolidin-2-ylmethyl)-isopropyl-amino]-ethanol is a synthetic organic compound with potential applications in pharmacology and chemical research. It is characterized by its molecular structure and stereochemistry, which influence its biological activity and chemical properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting with the functionalization of a pyrrolidine ring. Common steps include:

  • Preparation of Pyrrolidine Derivatives: The pyrrolidine backbone is functionalized with a benzyl group at the nitrogen atom.

  • Alkylation: The introduction of an isopropyl-amino group occurs through alkylation.

  • Hydroxylation: The ethanol moiety is added to complete the structure.

These steps require precise control over reaction conditions to ensure stereochemical purity and high yield .

Biological Activity

Although detailed biological evaluations are not readily available, compounds with similar structures often exhibit:

  • Interaction with neurotransmitter systems due to their amine groups.

  • Potential as enzyme inhibitors or receptor modulators.

Further studies, including molecular docking and in vitro assays, are necessary to confirm these activities .

Analytical Characterization

The compound can be characterized using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR):

    • Proton (1^1H) and Carbon (13^13C) NMR to confirm the structure.

  • Mass Spectrometry (MS):

    • Determines molecular weight and fragmentation pattern.

  • Infrared Spectroscopy (IR):

    • Identifies functional groups such as hydroxyl (-OH) and amine (-NH) .

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